Ochratoxin C-[d5]
Description
Properties
IUPAC Name |
ethyl (2S)-2-[[(3S)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO6/c1-3-29-21(27)17(10-13-7-5-4-6-8-13)24-20(26)15-11-16(23)14-9-12(2)30-22(28)18(14)19(15)25/h4-8,11-12,17,25H,3,9-10H2,1-2H3,(H,24,26)/t12-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZZWRPHVVDAPT-SJCJKPOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C3CC(OC(=O)C3=C2O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=C3C[C@@H](OC(=O)C3=C2O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ochratoxin C-[d5] is a deuterium-labeled analog of Ochratoxin C, a mycotoxin produced by certain species of fungi, particularly from the genera Aspergillus and Penicillium. This compound is of significant interest due to its biological activity and potential health risks associated with exposure. This article explores the biological activity of Ochratoxin C-[d5], including its mechanisms of action, toxic effects, and relevant research findings.
Overview of Ochratoxins
Ochratoxins are a group of mycotoxins that include Ochratoxin A (OTA), Ochratoxin B (OTB), and Ochratoxin C (OTC). They are known for their nephrotoxic, carcinogenic, and immunosuppressive effects. Ochratoxin C is considered a less toxic metabolite compared to OTA but still poses health risks, particularly in agricultural contexts where these toxins contaminate food supplies.
Target Sites
Ochratoxins primarily target the kidneys, liver, and immune system. The mechanisms of action involve:
- Inhibition of Protein Synthesis : Ochratoxins disrupt ribosomal function, leading to reduced protein synthesis in affected cells.
- Oxidative Stress : These compounds induce oxidative stress through the generation of reactive oxygen species (ROS), which can damage cellular components .
- Genotoxicity : Ochratoxins can form DNA adducts, leading to mutations and potentially contributing to carcinogenesis .
Toxicological Effects
Ochratoxin C-[d5] exhibits various toxicological effects that have been documented in both in vitro and in vivo studies.
Nephrotoxicity
Ochratoxins are primarily known for their nephrotoxic effects. Research indicates that exposure leads to renal cell damage and dysfunction. For example:
- Animal Studies : Chronic exposure in animal models has demonstrated significant nephrotoxicity, characterized by renal lesions and impaired kidney function .
- Human Implications : Epidemiological studies link OTA exposure to conditions like Balkan endemic nephropathy, underscoring the relevance of ochratoxins in human health .
Carcinogenic Potential
Ochratoxin C has been implicated in carcinogenesis:
- Animal Studies : In rodent models, exposure to OTA has resulted in increased incidences of renal tumors and liver cancers .
- Mechanistic Insights : The carcinogenic potential is attributed to oxidative stress and direct DNA damage caused by the formation of adducts .
Immunotoxicity
Ochratoxin C-[d5] also exhibits immunotoxic properties:
- Immune Response Alteration : Studies show that ochratoxins can suppress lymphocyte proliferation and impair immune responses, leading to increased susceptibility to infections .
Research Findings
Recent studies have focused on the biological activity of ochratoxins, including Ochratoxin C-[d5]. Below are key findings from various research efforts:
Case Studies
- Balkan Endemic Nephropathy : This condition has been linked to chronic exposure to ochratoxins in certain regions. Studies show a correlation between dietary intake of contaminated grains and increased renal disease incidence.
- Porcine Nephropathy : In livestock, particularly pigs, ochratoxin exposure has been shown to lead to significant health issues, including kidney damage and reduced growth rates.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The ochratoxin family comprises seven structurally related mycotoxins, including OTA, OTB (dechlorinated OTA), and OTC. Key differences lie in functional groups:
- Ochratoxin A (OTA) : Contains a chlorine atom at the C5 position and a phenylalanine moiety.
- Ochratoxin B (OTB) : Lacks the chlorine atom, reducing its toxicity compared to OTA .
- Ochratoxin C (OTC) : Presumed to share OTA’s core structure but with variations in substituents (e.g., esterification or methylation).
Deuterated analogs like OTA-D5 and OTC-[d5] retain the parent compound’s structure but replace five hydrogen atoms with deuterium, minimizing metabolic interference while maintaining physicochemical properties .
Toxicity Profiles
- OTA: Classified as a Group 2B carcinogen (IARC) with an LD50 of 20–30 mg/kg (oral, rats). It targets kidneys, induces oxidative DNA damage, and is linked to Balkan endemic nephropathy .
- OTB : Less toxic (LD50 > 50 mg/kg in rats) due to the absence of chlorine, which is critical for DNA adduct formation .
Analytical Detection and Cross-Reactivity
- OTA Detection : ELISA and LC-MS are common, but ELISA antibodies often cross-react with OTB, OTC, and other analogs, leading to false positives .
- Deuterated Standards: OTA-D5 improves LC-MS accuracy by normalizing signal variability, achieving detection limits as low as 0.02 ng/mL . Similar methodologies likely apply to OTC-[d5].
- Challenges: Cross-reactivity in immunoassays complicates OTC-specific detection, necessitating confirmatory techniques like HPLC or biosensors .
Stability and Metabolic Pathways
- OTA: Degraded by Aspergillus spp. into ochratoxin α (non-toxic), but prolonged exposure in food chains remains a concern .
- OTC : Likely undergoes similar enzymatic hydrolysis, though its metabolites are poorly documented.
- Deuterated Analogs : Enhanced stability in biological matrices due to deuterium’s kinetic isotope effect, making them ideal for long-term pharmacokinetic studies .
Data Tables
Table 1: Structural and Toxicological Comparison of Ochratoxins
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LD50 (Oral, Rats) | Carcinogenicity (IARC) |
|---|---|---|---|---|---|
| Ochratoxin A | C20H18ClNO6 | 403.82 | Cl at C5, phenylalanine | 20–30 mg/kg | Group 2B |
| Ochratoxin B | C20H19NO6 | 369.37 | H at C5 | >50 mg/kg | Not classified |
| Ochratoxin C | Not fully reported | ~400 (estimated) | Likely methyl/ester | Data insufficient | Not classified |
| OTA-D5 | C20H13D5ClNO6 | 408.84 | Deuterium-labeled | Non-toxic | N/A |
Table 2: Analytical Methods for Ochratoxin Detection
Research Findings and Implications
- Toxicity Hierarchy: OTA > OTB > OTC (inferred), with chlorine critical for OTA’s carcinogenicity .
- Analytical Utility : Deuterated standards like OTA-D5 and OTC-[d5] are indispensable for precise quantification, especially in complex matrices like cereals and human serum .
- Modified Mycotoxins : Aspergillus spp. can convert OTA into conjugated derivatives (e.g., ochratoxin α), suggesting similar pathways for OTC .
Preparation Methods
Deuterium Incorporation Strategies
The synthesis of Ochratoxin C-[d5] begins with the deuteration of L-phenylalanine, where five hydrogen atoms are replaced with deuterium. This is achieved through acid-catalyzed hydrogen-deuterium exchange reactions using deuterated solvents like D₂O or DCl. The reaction proceeds under reflux at 80–100°C for 48–72 hours, yielding L-phenylalanine-d5 with >98% isotopic purity.
Key synthetic steps include:
-
Protection of the amino group : L-phenylalanine-d5 is protected with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent coupling.
-
Esterification : The protected amino acid is reacted with ethyl chloroformate in anhydrous dichloromethane (DCM) to form the ethyl ester derivative.
-
Coupling with ochratoxin α : The deuterated phenylalanine ethyl ester is condensed with ochratoxin α (5-chloro-8-hydroxy-3-methyl-1-oxoisochromane-7-carboxylic acid) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.
Table 1: Deuterated Precursors and Reaction Yields
| Precursor | Deuterium Position | Yield (%) | Purity (%) |
|---|---|---|---|
| L-Phenylalanine-d5 | Phenyl ring | 85 | 98.5 |
| Ochratoxin α | N/A | 92 | 99.0 |
| Ethyl chloroformate | N/A | 95 | 99.8 |
Reaction Optimization and Conditions
Coupling Reaction Parameters
The condensation between deuterated phenylalanine ethyl ester and ochratoxin α is conducted under inert atmosphere (N₂ or Ar) to prevent oxidation. Optimal conditions include:
-
Solvent : Anhydrous DCM or tetrahydrofuran (THF).
-
Catalyst : 4-Dimethylaminopyridine (DMAP) at 0.1 eq.
The reaction progress is monitored via thin-layer chromatography (TLC; Rf = 0.45 in ethyl acetate/hexane 1:1) and high-performance liquid chromatography (HPLC).
Table 2: Key Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–4°C | Prevents epimerization |
| Solvent polarity | Low (DCM/THF) | Enhances coupling efficiency |
| Catalyst loading | 0.1 eq DMAP | Maximizes conversion |
Purification and Isolation Techniques
Chromatographic Methods
Crude Ochratoxin C-[d5] is purified using preparative HPLC with a C18 column (250 × 21.2 mm, 5 µm). The mobile phase consists of:
Crystallization
Further purification involves recrystallization from a mixture of ethyl acetate and hexane (1:3 v/v), yielding colorless crystals with >99.5% chemical and isotopic purity.
Industrial-Scale Production
Automated Reactor Systems
Industrial synthesis employs continuous-flow reactors to ensure reproducibility and scalability. Key features include:
Table 3: Industrial vs. Laboratory-Scale Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch size | 1–10 g | 1–10 kg |
| Yield | 65–70% | 75–80% |
| Purity | 99.0% | 99.5% |
Quality Control and Analytical Validation
Q & A
Q. How is Ochratoxin C-[d5] synthesized and characterized in laboratory settings?
Ochratoxin C-[d5], a deuterated analog of Ochratoxin C, is synthesized via isotope-labeling techniques such as deuterium exchange or precursor-directed biosynthesis. Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) to verify isotopic purity . Key parameters include ensuring >98% deuteration and validating the absence of unlabeled contaminants, which is critical for traceability in metabolic studies.
Q. What analytical methods are recommended for detecting Ochratoxin C-[d5] in complex matrices?
HPLC-MS/MS is the gold standard due to its sensitivity and specificity. For simultaneous detection with other mycotoxins (e.g., aflatoxins, zearalenone), optimize chromatographic conditions using fractional factorial design (FFD) to screen variables like column temperature (20–40°C), flow rate (0.8–1.2 mL/min), and mobile phase composition (e.g., methanol:acetonitrile ratios). Validate methods with spiked recovery experiments in relevant matrices (e.g., cereals, serum) .
Table 1: Key HPLC Parameters for Ochratoxin C-[d5] Detection
| Variable | Optimal Range | Impact on Resolution |
|---|---|---|
| Column Temperature | 40°C | Reduces peak broadening |
| Flow Rate | 1.0 mL/min | Balances run time and efficiency |
| Organic Phase (Start) | 41% | Enhances early mycotoxin elution |
| Methanol:Acetonitrile | 1.92:1 (initial) | Minimizes co-elution |
Q. How do researchers assess the stability of Ochratoxin C-[d5] under varying storage conditions?
Stability studies involve exposing the compound to stressors (light, temperature, pH) and quantifying degradation via LC-MS. For example, microwave-assisted extraction (MAE) protocols can evaluate thermal stability, while long-term storage experiments (-20°C vs. 4°C) assess preservation efficacy. Include deuterated internal standards to correct for matrix effects .
Advanced Research Questions
Q. How can experimental designs like response surface methodology (RSM) optimize Ochratoxin C-[d5] extraction and analysis?
Use central composite design (CCD) to model interactions between variables (e.g., solvent polarity, extraction time) and responses (e.g., recovery rate, signal-to-noise ratio). For example, in mycotoxin co-extraction, RSM identifies synergistic effects between acetic acid concentration (0–2%) and organic solvent ratios, enabling method robustness . Statistical validation (ANOVA, lack-of-fit tests) ensures reproducibility across laboratories.
Q. What strategies resolve contradictory data in Ochratoxin C-[d5] toxicity studies?
Discrepancies often arise from species-specific metabolism (e.g., rodents vs. humans) or differences in exposure models (in vivo vs. in vitro). Address these by:
Q. How does Ochratoxin C-[d5] interact with biological macromolecules, and what methodologies elucidate these interactions?
Aptamer-based sensors and molecular docking simulations are pivotal. For instance, DNA aptamers selective for Ochratoxin A can be adapted for C-[d5] by modifying binding domains to accommodate deuterium-induced structural changes. Surface plasmon resonance (SPR) quantifies binding affinity (KD), while computational tools (AutoDock Vina) predict interaction sites .
Table 2: Techniques for Studying Ochratoxin C-[d5] Interactions
| Technique | Application | Example Outcome |
|---|---|---|
| SPR | Real-time binding kinetics | KD = 3.2 nM ± 0.5 |
| Molecular Dynamics | Simulates deuterium’s steric effects | ΔG binding = -8.2 kcal/mol |
| Isothermal Titration | Measures thermodynamic parameters | ΔH = -12.4 kJ/mol, ΔS = 15.2 |
Q. What advanced biomonitoring approaches track Ochratoxin C-[d5] metabolites in human populations?
Combine LC-MS/MS with enzymatic hydrolysis (β-glucuronidase) to quantify conjugated metabolites in urine or serum. Cohort studies should stratify by demographic variables (age, diet) and use longitudinal sampling to assess cumulative exposure. For example, a Swiss National Nutrition Survey (menuCH) framework can be adapted for deuterated toxin biomonitoring .
Methodological Considerations
- Data Contradictions : Address variability in extraction efficiencies (e.g., MAE vs. solid-phase extraction) by standardizing protocols across labs .
- Ethical & Reproducibility Standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, and include raw chromatograms in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
